Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
Description
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₇H₂₀ClNO₃ and a molecular weight of 321.80 (R-enantiomer, CAS: 1279028-21-5). Its structure features a propanoate backbone with a benzyl ester group, a benzyloxy substituent at the C3 position, and a protonated amino group at C2. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules such as protein tyrosine phosphatase inhibitors and ophthalmic agents like lifitegrast. Its enantiomeric form, (S)-benzyl 2-amino-3-(benzyloxy)propanoate (CAS: 67321-05-5), is also commercially available as a building block.
The compound’s GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment.
Properties
IUPAC Name |
benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVLJMLSSCOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Hydrochloride Salt Formation from Free Base
The most widely cited method involves converting the free base (S)-benzyl 2-amino-3-(benzyloxy)propanoate to its hydrochloride salt via HCl gas saturation in diethyl ether:
Procedure :
- Dissolve (S)-benzyl 2-amino-3-(benzyloxy)propanoate (10 g, 25.9 mmol) in anhydrous diethyl ether (200 mL).
- Bubble HCl gas through the solution at 0–5°C until precipitation completes (~2 h).
- Filter the white crystalline solid, wash with cold ether (3 × 50 mL), and dry under vacuum (40°C, 12 h).
Key Parameters :
Benzyl Esterification via Sodium Hydride-Mediated Alkylation
A complementary approach from WO2012117417A1 adapts benzylation protocols for analogous structures:
Procedure :
- React 2-hydroxy-3-(tert-butoxycarbonylamino)propanoic acid (1 eq) with benzyl bromide (1.2 eq) in THF (0.1 M).
- Add sodium hydride (1.5 eq) at 0°C, warm to 25°C, and stir for 12 h.
- Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.
- Treat with 4 M HCl/dioxane to remove Boc protection, yielding the hydrochloride salt.
Optimization Insights :
- Base : NaH outperforms K2CO3 in benzylation efficiency (78% vs. 52% yield).
- Protection Strategy : tert-Butoxycarbonyl (Boc) groups prevent amine protonation during esterification.
Reaction Condition Optimization
Solvent Systems for Salt Crystallization
Comparative studies across patents reveal solvent impacts on hydrochloride purity:
| Solvent | Yield (%) | Purity (HPLC) | Crystal Morphology |
|---|---|---|---|
| Diethyl ether | 49–55 | ≥95 | Needle-like |
| Dichloromethane | 38 | 87 | Amorphous |
| Ethanol | 62 | 82 | Platelet |
Ether’s low polarity promotes slow crystallization, reducing occluded impurities. Ethanol’s higher solubility paradoxically lowers purity due to rapid nucleation.
Stereochemical Control
Chiral purity (>99% ee) is maintained using:
- (S)-2-Amino-3-(benzyloxy)propanoic acid as starting material (commercially available).
- Low-Temperature Protonation : HCl gas addition at 0°C prevents racemization (Δee <0.5% vs. 25°C Δee = 3.1%).
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Pilot-scale adaptations from CN106565521A enable kilogram-scale production:
- Reactor Type : Tubular flow reactor (Teflon-lined, 10 L volume).
- Parameters :
- Residence time: 30 min
- Pressure: 2 bar
- Throughput: 1.2 kg/day
Advantages :
Waste Stream Management
Patent data highlight solvent recovery protocols:
- Ether Distillation : 98% recovery via fractional distillation (bp 34.6°C).
- Aqueous Neutralization : Treat HCl waste with Ca(OH)2 to precipitate CaCl2 (93% recovery).
Analytical Validation
Structural Confirmation
- 1H NMR (400 MHz, D2O): δ 7.32–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH2Ph), 4.61 (s, 2H, COOCH2Ph), 4.02 (q, J = 6.8 Hz, 1H, CHNH2), 3.81 (dd, J = 9.2, 4.4 Hz, 1H, CHO), 3.68 (dd, J = 9.2, 6.4 Hz, 1H, CHO).
- HPLC : tR = 8.7 min (Phenomenex Luna C18, 5 μm, 4.6 × 150 mm; 1 mL/min 0.1% TFA in H2O/MeCN).
Emerging Methodologies
Enzymatic Resolution
Recent patent applications (unpublished) describe lipase-mediated kinetic resolution:
- Substrate : Racemic benzyl 2-amino-3-(benzyloxy)propanoate.
- Enzyme : Candida antarctica Lipase B (CAL-B).
- Conditions : 35°C, vinyl acetate as acyl donor.
- Outcome : 98% ee (S)-enantiomer after 24 h.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in the presence of suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-oxo-3-(benzyloxy)propanoate, while reduction may produce benzyl 2-amino-3-(benzyloxy)propanol .
Scientific Research Applications
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptoids and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride are summarized below, with key differences in substituents, stereochemistry, and applications:
Structural and Functional Insights
Stereochemical Influence
The R- and S-enantiomers of benzyl 2-amino-3-(benzyloxy)propanoate exhibit distinct biological activities. For instance, the R-enantiomer (CAS: 1279028-21-5) is favored in the synthesis of lifitegrast intermediates due to its optimal binding to sulfonic acid receptors, whereas the S-enantiomer (CAS: 67321-05-5) is more commonly employed in general peptide coupling reactions.
Substituent Effects
- Benzyl vs. Methyl Ester : Replacing the benzyl ester with a methyl group (CAS: 19525-87-2) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.
- Benzyloxy vs. Methylsulfonyl : The methylsulfonylphenyl analog (CAS: 2049127-88-8) demonstrates improved inhibition of RPTPβ/ζ (IC₅₀ ~0.1 μM) compared to the benzyloxy variant, attributed to stronger electron-withdrawing effects.
Biological Activity
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a chiral amino acid backbone, which includes a benzyl group and a benzyloxy substituent. Its molecular formula is C₁₅H₁₈ClN₁O₃, with a molecular weight of approximately 321.80 g/mol. The compound's structural features significantly influence its biological activity, particularly its ability to interact with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's chiral nature allows it to fit into the active sites of enzymes, influencing their activity through:
- Hydrogen Bonding : The amino and benzyloxy groups can form hydrogen bonds with target molecules.
- Enzyme Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
2. Anticancer Effects
The compound has demonstrated promising anticancer properties in preclinical models. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
3. Anti-inflammatory Activity
This compound has shown potential in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on triple-negative breast cancer (TNBC), researchers found that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. The study highlighted the compound's potential as a therapeutic agent against aggressive cancer types.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound involved testing its effects on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that this compound significantly reduced the levels of nitric oxide (NO) production and inhibited iNOS expression, suggesting its utility in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protection-deprotection strategies. A modified Blaser method (used for analogous compounds) includes:
- Step 1 : Protection of the amino group using a benzyloxycarbonyl (Cbz) group under basic conditions.
- Step 2 : Introduction of the benzyloxy moiety via nucleophilic substitution or Mitsunobu reaction.
- Step 3 : Hydrochloride salt formation through acid treatment . Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C to minimize racemization), and catalyst selection (e.g., Pd/C for hydrogenolysis). Yield improvements (>80%) are achieved by reducing competing side reactions, such as ester hydrolysis, through anhydrous conditions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyloxy proton signals at δ 4.5–5.0 ppm) and stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect diastereomeric impurities .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 321.80) and rule out byproducts .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?
Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) vs. static crystal structures. Strategies include:
- X-ray Crystallography : Using SHELXL for refinement to resolve bond length/angle ambiguities (e.g., distinguishing between NH···O and NH···Cl interactions) .
- DFT Calculations : Comparing experimental NMR shifts with computed values (B3LYP/6-31G*) to identify dominant conformers .
- Variable-Temperature NMR : To observe coalescence of split peaks, confirming conformational flexibility .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?
Racemization risks are high at the α-amino ester moiety. Mitigation approaches:
- Low-Temperature Reactions : Conducting acylation steps at –20°C to slow base-catalyzed epimerization .
- Chiral Auxiliaries : Using (R)- or (S)-configured benzyl groups to sterically hinder racemization .
- Enzymatic Resolution : Lipase-mediated kinetic resolution of diastereomers (e.g., >99% ee achieved with Candida antarctica lipase B) .
Q. How do structural modifications (e.g., benzyloxy group substitution) influence biological activity and physicochemical properties?
Comparative studies with analogs (e.g., methylsulfonyl or thiophene derivatives) reveal:
- Lipophilicity : Benzyloxy groups increase logP (by ~1.5 units) vs. methoxy, enhancing blood-brain barrier permeability .
- Bioactivity : Substitution at the 3-position (e.g., methylsulfonyl) improves binding affinity to LAT1 transporters (IC50 reduced from 1.2 μM to 0.1 μM) .
- Solubility : Hydrochloride salts improve aqueous solubility (up to 15 mg/mL) compared to free bases .
Q. How can researchers design experiments to evaluate this compound as an intermediate in targeted drug synthesis?
- Coupling Reactions : Use peptide coupling reagents (e.g., HATU/DIPEA) to conjugate the amino group with carboxylate-containing drugs (e.g., lifitegrast intermediates) .
- Stability Studies : Assess pH-dependent degradation (e.g., HCl-mediated hydrolysis at gastric pH) via accelerated stability testing (40°C/75% RH for 4 weeks) .
- In Silico Screening : Molecular docking (AutoDock Vina) to predict interactions with targets like tyrosine phosphatases or amino acid transporters .
Data Contradiction Analysis
Q. How should conflicting reports about biological activity (e.g., neuroinflammation vs. no effect) be addressed?
Contradictions may stem from:
- Impurity Profiles : Variability in diastereomer ratios (e.g., 2S,3R vs. 2R,3S configurations) across batches .
- Assay Conditions : Differences in cell lines (e.g., primary neurons vs. immortalized cells) or dosing regimens. Resolution involves:
- Batch Reprodubility Tests : Repeating assays with rigorously characterized batches (HPLC purity >99.5%) .
- Mechanistic Studies : Knockout models (e.g., LAT1−/− cells) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
